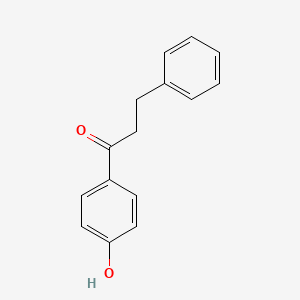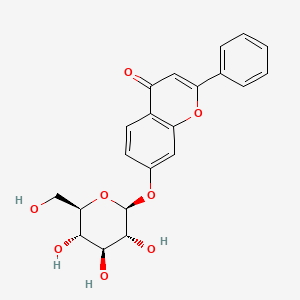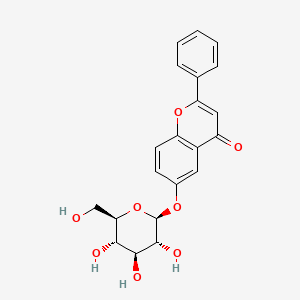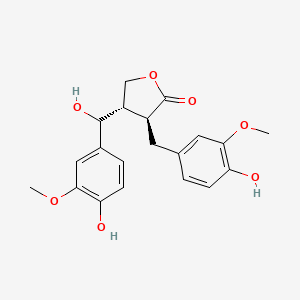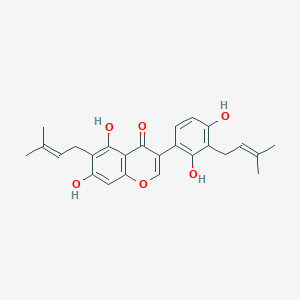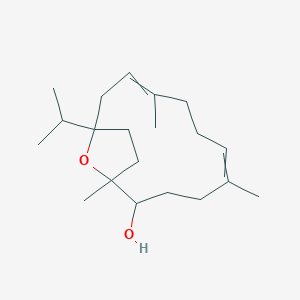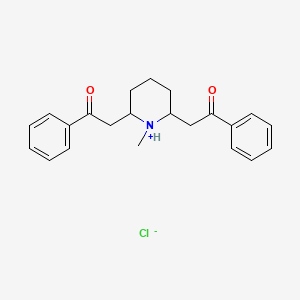
Lobelanine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lobelanine is a chemical precursor in the biosynthesis of lobeline . It’s a compound with the molecular formula C22H25NO2 . The IUPAC name for Lobelanine is 2,2’-[(2R,6S)-1-methylpiperidine-2,6-diyl]bis(1-phenylethan-1-one) .
Synthesis Analysis
The synthesis of Lobelanine involves a ring closing double aza-Michael (RCDAM) reaction . This process has been extended to the synthesis of various configurationally more stable analogues . The presence of a configurationally labile β-aminoketone subunit makes Lobelanine prone to self-catalyze mutarotation in solution .Molecular Structure Analysis
The molecular structure of Lobelanine hydrochloride has been analyzed using X-ray structure analysis . The nitrogen atom in the piperidine ring is involved in a bifurcated hydrogen bond with both of the hydroxyl groups .Chemical Reactions Analysis
Lobelanine is prone to self-catalyze mutarotation in solution due to the presence of a configurationally labile β-aminoketone subunit . The influence of the size of the central heterocycle, the bulkiness of the nitrogen protecting group, and the phenacyl arm substituent on the thermodynamic equilibrium and its displacement by crystallisation-induced dynamic resolution (CIDR) has been studied .Physical and Chemical Properties Analysis
Lobelanine has a molecular weight of 335.439 Da and a mono-isotopic mass of 335.188538 Da . It is a powder in physical form .Applications De Recherche Scientifique
Anticancer Activity
Lobelia chinensis, which contains lobelanine, has shown potential anticancer activity. This is attributed to its piperidine alkaloids and flavonoids, which include lobelanidine, lobeline, and lobelanine (Chen et al., 2014).
Neuroprotective Mechanisms
Lobelia species, including compounds like lobelanine, exhibit neuroprotection. The neuroprotective mechanism of active ingredients in Lobelia species, including lobelanine, has been studied and linked to the regulation of multiple signaling pathways relevant to neurodegenerative diseases (Zheng et al., 2020).
Anti-Addictive Properties
Lobelia inflata, which contains lobelanine, is noted for its anti-addictive properties, particularly in relation to lobeline, another alkaloid in the plant. The enhancement of anti-addictive lobeline and related alkaloid production in Lobelia inflata has been a subject of study (Bányai et al., 2014).
Binding Affinity Studies
Research on lobeline, a compound closely related to lobelanine, has investigated its binding affinity to neuronal nicotinic acetylcholinergic receptors. These studies can provide insights into the potential applications of lobelanine in similar contexts (Flammia et al., 1999).
Synthesis and Characterization
The thermodynamic equilibration and crystallization-induced dynamic resolution of lobelanine have been studied, providing valuable information for the efficient synthesis of lobelanine and its analogues (Amara et al., 2014).
Biosynthesis in Plants
Lobelanine's role in the biosynthesis of lobeline in Lobelia inflata plants has been documented, indicating its significance in the metabolic pathways of medicinal plants (O'donovan & Forde, 1971).
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
6168-88-3 |
|---|---|
Formule moléculaire |
C22H26ClNO2 |
Poids moléculaire |
371.9 g/mol |
Nom IUPAC |
2-(1-methyl-6-phenacylpiperidin-2-yl)-1-phenylethanone;hydrochloride |
InChI |
InChI=1S/C22H25NO2.ClH/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;/h2-7,9-12,19-20H,8,13-16H2,1H3;1H |
Clé InChI |
TVXBKVYKFXLEAI-UHFFFAOYSA-N |
SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.Cl |
SMILES canonique |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





